![molecular formula C24H36N2O2 B5110309 1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5110309.png)
1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine
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Overview
Description
1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neurosciences.
Scientific Research Applications
1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In pharmacology, this compound has been used to study the effects of piperidine derivatives on different biological targets, including neurotransmitter receptors and ion channels. In neurosciences, this compound has been used to study the mechanisms of action of various drugs and to investigate the role of neurotransmitters in brain function.
Mechanism of Action
The mechanism of action of 1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine is not fully understood. However, it has been reported to act as a potent antagonist of the dopamine D2 receptor, which is involved in the regulation of motor function, reward, and motivation. This compound has also been reported to interact with other neurotransmitter receptors, including the serotonin 5-HT1A receptor and the adrenergic α1 receptor.
Biochemical and Physiological Effects
1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been reported to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce locomotor activity and induce catalepsy, which are consistent with its reported antagonism of the dopamine D2 receptor. This compound has also been reported to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia.
Advantages and Limitations for Lab Experiments
The advantages of using 1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine in lab experiments include its high potency and selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, the limitations of using this compound include its potential toxicity and the lack of information on its pharmacokinetics and pharmacodynamics.
Future Directions
There are several potential future directions for research on 1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine. One direction is to investigate the potential of this compound as a drug candidate for the treatment of neurological and psychiatric disorders. Another direction is to study the mechanisms of action of this compound and its interactions with other neurotransmitter receptors. Additionally, future research could focus on the development of new synthesis methods for this compound and the optimization of its pharmacological properties.
Synthesis Methods
The synthesis of 1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine involves the reaction of 1-(4-fluorophenyl)piperazine with cycloheptyl bromide in the presence of potassium carbonate. The resulting compound is then reacted with 2-(1-piperidinylcarbonyl)phenol in the presence of potassium carbonate to obtain the final product. This synthesis method has been reported in the literature and has been used by many researchers to prepare this compound for scientific research.
properties
IUPAC Name |
[2-(1-cycloheptylpiperidin-4-yl)oxyphenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2/c27-24(26-16-8-3-9-17-26)22-12-6-7-13-23(22)28-21-14-18-25(19-15-21)20-10-4-1-2-5-11-20/h6-7,12-13,20-21H,1-5,8-11,14-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSBCMOWMOOPLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCC(CC2)OC3=CC=CC=C3C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine |
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